Thiazolorange

Übersicht

Beschreibung

Thiazole Orange (TO) is a synthetic dye that has been used in many scientific applications since its discovery in the early 1990s. It is a water-soluble, yellow-orange dye that has been used in a wide range of applications, including fluorescence microscopy, flow cytometry, and in vitro assays. TO is also used in the detection of DNA, RNA, and proteins. It has been used to detect single-stranded and double-stranded DNA, as well as RNA and proteins. In addition, TO has been used in the detection of enzymes and other biological molecules.

Wissenschaftliche Forschungsanwendungen

1. Fluoreszierende Erkennung von Biomolekülen und Ionen Thiazolorange wurde in großem Umfang für die fluoreszierende Erkennung von Biomolekülen und Ionen eingesetzt . Sein niedriges Fluoreszenz-Hintergrundsignal und die bemerkenswerte ‚Turn-On‘-Fluoreszenzantwort, die nur durch seine intramolekulare Torsionsbewegung gesteuert wird, haben es zu einer beliebten Wahl gemacht . Dies hat zur Entwicklung zahlreicher molekularer Sonden geführt, die TO anwenden, um eine Vielzahl von Biomolekülen und Metallionen zu erkennen .

Visualisierung biologischer Systeme

Der Aufstieg der Fluoreszenzspektroskopie als Mittel, um biologische Systeme auf molekularer Ebene zu visualisieren, hat zu erheblichen Erkenntnissen über zelluläre und physiologische Mechanismen geführt . TO-basierte fluoreszierende Sonden wurden in großem Umfang eingesetzt, um eine Vielzahl von Prozessen zu überwachen und zu melden, wie z. B. die Dynamik zellulärer Strukturen, die Proteinexpression und -lokalisierung, die Enzymaktivität und die Regulierung von Signalnetzwerken .

Nachweis von Nukleinsäuren

TO bindet an doppelsträngige Nukleinsäuren, indem es entweder in ihre Duplexstrukturen interkaliert oder an ihre Furchen haftet . Daher wurde es zunehmend als universeller Farbstoff für die Gelelektrophorese von DNA und RNA eingesetzt .

Entwicklung eines molekularen Logiksystems

TO wurde als fluoreszierende Leucht-Sonde für das i-Motif verwendet, was zur Entwicklung eines molekularen Logiksystems beitrug .

Design von Oligonukleotid-Sonden

TO wurde in Oligonukleotide für den Nachweis von Nukleinsäuren funktionalisiert . Die Eigenschaften von Duplexen zwischen TO-Sonden und ihren DNA- und RNA-Zielen hängen stark von der Länge des Linkers zwischen TO und dem Oligonukleotid, der Position der Anlagerung von TO am Nukleotid (Haupt- oder Nebenfurche) und der Art der Anlagerung von this compound ab <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024

Wirkmechanismus

Target of Action

Thiazole Orange (TO) is an unsymmetrical cyanine dye . Its primary targets are nucleic acids, specifically DNA and RNA . TO can be conjugated to oligonucleotides (ONs) to create fluorogenic hybridisation probes . The properties of duplexes between TO-probes and their DNA and RNA targets strongly depend on the length of the linker between TO and the oligonucleotide, the position of attachment of TO to the nucleotide (major or minor groove), and the mode of attachment of thiazole orange .

Mode of Action

TO becomes highly fluorescent upon binding to nucleic acids due to restriction of rotation about the methine bridge . This is why TO-ON conjugates have been used for the detection of target nucleic acids . An important property of TO-ON probes is the significant increase in duplex stability imparted by intercalation of the TO moiety .

Biochemical Pathways

TO binds to double-stranded nucleic acids by either intercalating into their duplex structures or by sticking to their grooves . This allows the easy detection of DNA based on the fluorescent signal both in vitro and in vivo . Therefore, these molecules are used in a variety of applications within life sciences, such as gel electrophoresis, microscopy, flow cytometry, and the detection of amplification in PCR (polymerase chain reaction) and LAMP (loop-mediated isothermal amplification) assays .

Pharmacokinetics

It is known that to has massive fluorescence enhancement and high quantum yield upon binding to nucleic acids, particularly rna . It is non-precipitating and can permeate through live cell membranes .

Result of Action

The result of TO’s action is the detection of target nucleic acids. TO shows clear response selectivity for RNA over DNA with a significant light-up property upon binding to RNA . More interestingly, 2TO, a regioisomer of TO in which the benzothiazole unit is connected to position 2 in the quinoline ring, performs much better .

Safety and Hazards

Zukünftige Richtungen

Over the past 30 years, Thiazole Orange has garnered great attention due to its low fluorescence background signal and remarkable ‘turn-on’ fluorescence response . These features have led to the development of numerous molecular probes that apply TO in order to sense a variety of biomolecules and metal ions . The future of Thiazole Orange lies in the development of more sophisticated fluorescent molecules that can reliably report on their surroundings .

Biochemische Analyse

Biochemical Properties

Thiazole Orange has been used for the detection of target nucleic acids . The properties of duplexes between Thiazole Orange-probes and their DNA and RNA targets strongly depend on the length of the linker between Thiazole Orange and the oligonucleotide, the position of attachment of Thiazole Orange to the nucleotide (major or minor groove) and the mode of attachment of Thiazole Orange .

Cellular Effects

Thiazole Orange exhibits a significant light-up property upon binding to RNA . It shows clear response selectivity for RNA over DNA . This property of Thiazole Orange has led to its use in nucleolar RNA imaging in living cells .

Molecular Mechanism

Thiazole Orange becomes highly fluorescent upon binding to nucleic acids due to restriction of rotation about the methine bridge . An important property of Thiazole Orange-probes is the significant increase in duplex stability imparted by intercalation of the Thiazole Orange moiety .

Temporal Effects in Laboratory Settings

The fluorescence enhancement of Thiazole Orange upon binding to double-stranded DNA can be quantified . The ability of Thiazole Orange to detect DNA at low concentrations has been evaluated .

Subcellular Localization

Thiazole Orange is a promising fluorogenic dye for nucleolar RNA imaging in living cells . There is no available information on any targeting signals or post-translational modifications that direct Thiazole Orange to specific compartments or organelles.

Eigenschaften

| { "Design of the Synthesis Pathway": "Thiazole orange can be synthesized by a multi-step process involving several reactions.", "Starting Materials": [ "2-Aminobenzenethiol", "Formaldehyde", "Sodium acetate", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Benzene", "Dimethyl sulfoxide", "Acetic anhydride", "Triethylamine", "Phosphorus oxychloride", "Ethanol", "Water" ], "Reaction": [ "Step 1: Nitration of 2-Aminobenzenethiol with Sodium Nitrite and Sulfuric Acid to form 2-Nitrobenzenethiol", "Step 2: Reduction of 2-Nitrobenzenethiol with Sodium Hydroxide and Formaldehyde to form 2-Amino-5-thiolphenol", "Step 3: Cyclization of 2-Amino-5-thiolphenol with Sodium Acetate and Sulfuric Acid to form 2-(Acetamido)-5-mercapto-1,3-thiazole", "Step 4: Diazotization of 2-(Acetamido)-5-mercapto-1,3-thiazole with Sodium Nitrite and Hydrochloric Acid to form Diazonium Salt", "Step 5: Coupling of Diazonium Salt with Benzene in the presence of Sodium Acetate and Acetic Anhydride to form 2-(Benzeneazo)-5-(N,N-dimethylamino)-1,3-thiazole", "Step 6: Methylation of 2-(Benzeneazo)-5-(N,N-dimethylamino)-1,3-thiazole with Dimethyl Sulfoxide and Triethylamine in the presence of Phosphorus Oxychloride to form Thiazole Orange", "Step 7: Purification of Thiazole Orange by recrystallization from Ethanol and Water" ] } | |

CAS-Nummer |

107091-89-4 |

Molekularformel |

C26H24N2O3S2 |

Molekulargewicht |

476.6 g/mol |

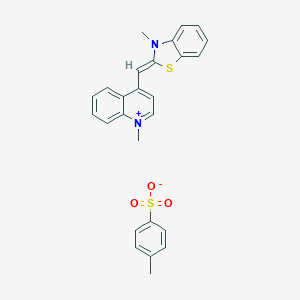

IUPAC-Name |

4-methylbenzenesulfonate;(2E)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole |

InChI |

InChI=1S/C19H17N2S.C7H8O3S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19;1-6-2-4-7(5-3-6)11(8,9)10/h3-13H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI-Schlüssel |

ACOJCCLIDPZYJC-UHFFFAOYSA-M |

Isomerische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN\1C2=CC=CC=C2S/C1=C/C3=CC=[N+](C4=CC=CC=C34)C |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C |

Piktogramme |

Irritant |

Synonyme |

thiazole orange |

Herkunft des Produkts |

United States |

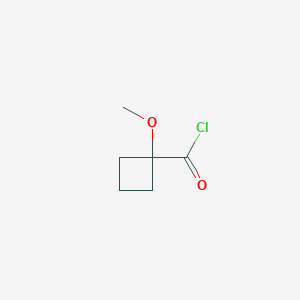

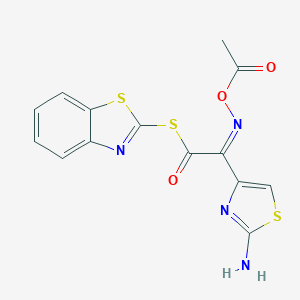

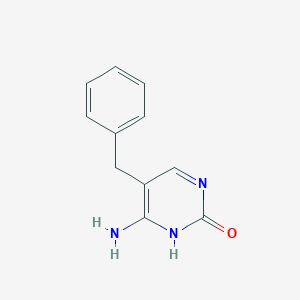

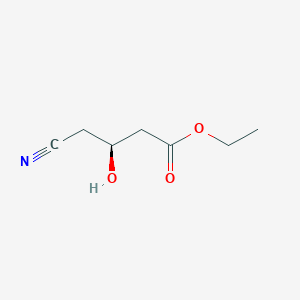

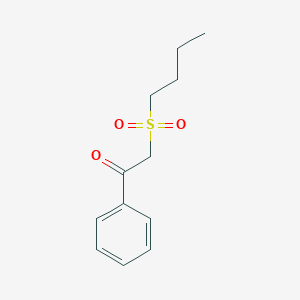

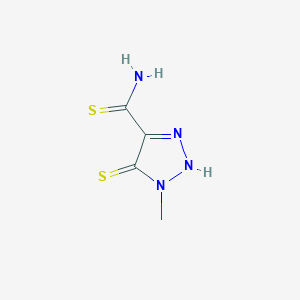

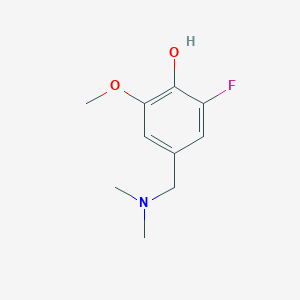

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Thiazole orange is a fluorescent dye that exhibits significant fluorescence enhancement upon binding to nucleic acids, particularly double-stranded DNA (dsDNA). [, , ] This fluorescence enhancement is attributed to the dye's intercalation between base pairs, which restricts its conformational flexibility and increases its quantum yield. [, , , ]

A: Thiazole orange (3,6-bis(dimethylamino)-2-[4-(dimethylamino)phenyl]-7-methylbenzo[1,3]thiazolo[2,3-b]quinolinium) has a molecular formula of C20H21N4S+ and a molecular weight of 349.47 g/mol. [, ] Spectroscopically, thiazole orange exhibits an absorbance maximum around 500 nm and an emission maximum around 530 nm when bound to dsDNA. [, , , ]

A: Thiazole orange exhibits good compatibility with biological samples and is stable under typical experimental conditions used for nucleic acid analysis. [, , , ] Its fluorescence is sensitive to environmental factors such as pH, ionic strength, and temperature, which can influence its binding affinity and fluorescence intensity. [, , , ] Researchers have used thiazole orange in various applications, including DNA gel electrophoresis, flow cytometry for reticulocyte analysis, and fluorescence microscopy for visualizing nucleic acids in cells. [, , , , ]

A: While thiazole orange is primarily used as a fluorescent probe, certain derivatives have been explored for their potential catalytic properties. For instance, a thiazole orange-carboplatin conjugate demonstrated enhanced DNA crosslinking abilities, showcasing the potential for developing targeted anticancer agents. []

A: Yes, computational methods have been employed to investigate the binding interactions of thiazole orange with DNA and to rationalize its spectral properties. Ab initio calculations have been used to determine the preferred conformation of thiazole orange and its analogs, providing insights into their binding modes. []

A: Modifications to the thiazole orange structure have been explored to improve its fluorescence properties and enhance its binding affinity for specific DNA sequences. [, , , ] For example, introducing substituents on the quinoline or benzothiazole rings can significantly affect its fluorescence quantum yield and DNA binding affinity. [, , , ]

A: While thiazole orange itself is not classified as highly toxic, appropriate laboratory safety practices should be followed when handling and disposing of the dye. Researchers have highlighted thiazole orange as a potentially safer alternative to ethidium bromide, a commonly used DNA stain known for its mutagenicity. [, ]

A: Yes, several alternative dyes are available for nucleic acid staining, each with its own advantages and disadvantages. Ethidium bromide is a widely used, inexpensive option, but its mutagenicity raises safety concerns. [] SYBR Safe is a commercially available dye with high sensitivity and lower toxicity compared to ethidium bromide, but it comes at a higher cost. [] Thiazole orange offers a balance of sensitivity, cost-effectiveness, and a potentially safer profile compared to ethidium bromide. [, ]

ANone: Commonly used resources include:

- Spectroscopic techniques: UV-Vis, fluorescence, and circular dichroism spectroscopy are essential for characterizing the optical properties and binding interactions of thiazole orange. [, , , , ]

- Flow cytometry: This technique is widely used for analyzing reticulocytes stained with thiazole orange. [, , , , , , ]

- Confocal microscopy: This technique allows for the visualization of thiazole orange-labeled nucleic acids in cells and tissues. [, , ]

- Chemical synthesis and modification: Synthetic organic chemistry techniques are crucial for developing new thiazole orange derivatives with tailored properties. [, , , , , , ]

A: Thiazole orange was first reported as a fluorescent dye in 1990. [] Since then, it has been widely adopted as a fluorescent probe for various biological applications, including:

- Reticulocyte analysis: Thiazole orange quickly became a popular choice for quantifying reticulocytes using flow cytometry due to its ease of use and high sensitivity. [, , , , , , ]

- DNA detection and quantification: Researchers have utilized thiazole orange for DNA gel electrophoresis, offering a less toxic alternative to ethidium bromide. [, ]

- Live-cell imaging: Developments in thiazole orange-based probes have enabled real-time imaging of DNA synthesis and RNA localization in living cells. [, ]

ANone: The research on thiazole orange spans various disciplines, including:

- Chemistry: Organic synthesis, photochemistry, and analytical chemistry contribute to the development and characterization of new thiazole orange derivatives and their applications. [, , , , , , ]

- Biology: Cell biology, molecular biology, and biochemistry benefit from the use of thiazole orange as a tool for studying nucleic acids and cellular processes. [, , ]

- Medicine: Hematology utilizes thiazole orange for reticulocyte analysis, aiding in the diagnosis and monitoring of various blood disorders. [, , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate](/img/structure/B23099.png)

![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)